1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

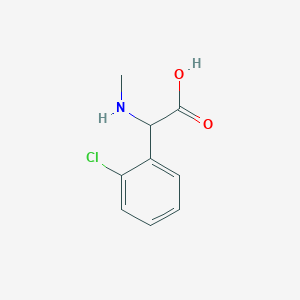

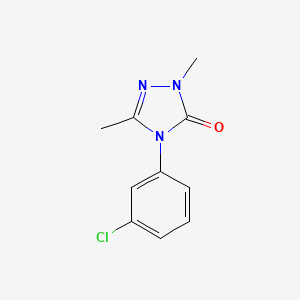

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The InChI code for 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is 1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 . The structure of this compound includes a tetrahydroquinoline ring with an ethyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antibiotic Properties : A study by Asolkar et al. (2004) discovered helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, demonstrating significant biological activity against bacteria and fungi. This indicates potential applications of tetrahydroquinoline derivatives in developing new antibiotics (Asolkar et al., 2004).

Chemical Synthesis : Argiropoulos et al. (1991) reported on the synthesis of 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde from the corresponding ethyl ester, which is part of a process to create new tetra- and penta-cyclic systems. This signifies the role of tetrahydroquinoline derivatives in synthesizing complex chemical structures (Argiropoulos et al., 1991).

Pharmacological Activities : Pamulapati and Schoenwald (2011) synthesized several molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline and tested them for pharmacological activities, particularly for ocular hypotensive action. This shows the compound's relevance in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011).

Chemical Reactions and Interactions : Zhu and Seidel (2017) explored the redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes, indicating the role of tetrahydroquinoline derivatives in complex chemical reactions and interactions (Zhu & Seidel, 2017).

Antimicrobial Properties : Ladani et al. (2011) synthesized tetrazolo[1,5-a]quinoline based 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines with notable antimicrobial properties. This demonstrates the potential of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde derivatives in antimicrobial drug development (Ladani et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECOXRHQBXAJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)

![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)

![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)

![Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2513762.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)

![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)

![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)

![N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2513773.png)